molecular formula C20H16ClN3O4 B2574556 (3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone CAS No. 1351615-20-7

(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone

Cat. No.: B2574556
CAS No.: 1351615-20-7
M. Wt: 397.82
InChI Key: VBILGQFMRXRJJE-UHFFFAOYSA-N
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Description

(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone is a useful research compound. Its molecular formula is C20H16ClN3O4 and its molecular weight is 397.82. The purity is usually 95%.
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Biological Activity

The compound (3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone is a novel synthetic molecule that incorporates a 1,2,4-oxadiazole moiety known for its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent and other pharmacological properties.

Chemical Structure and Properties

The compound's structure can be broken down into two significant components:

  • Azetidinyl Group : This part of the molecule contributes to the biological activity by potentially interacting with various biological targets.
  • 1,2,4-Oxadiazole Moiety : Known for its role in anticancer activity and other therapeutic effects.

Anticancer Properties

Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives in cancer therapy. These compounds exhibit cytotoxic effects against various cancer cell lines through multiple mechanisms:

  • Inhibition of Enzymes : Many oxadiazole derivatives inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
  • Targeting Nucleic Acids : The oxadiazole scaffold has been shown to selectively interact with DNA and RNA, disrupting the replication and transcription processes essential for cancer cell survival .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells prevents their proliferation.
  • Apoptosis Induction : The compound may trigger programmed cell death pathways in malignant cells.
  • Inhibition of Tumor Growth Factors : By inhibiting growth factors and their signaling pathways, the compound may reduce tumor growth .

Case Studies

A review of literature indicates that various derivatives of the oxadiazole scaffold have shown promising results in preclinical studies:

  • A study highlighted that modifications to the oxadiazole structure significantly enhanced cytotoxicity against breast cancer cell lines such as MCF-7 and SKBR3 .
  • Another investigation demonstrated that specific oxadiazole derivatives could effectively inhibit the proliferation of melanoma cells through targeted enzyme inhibition .

Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis and inhibits cell proliferation
AntimicrobialExhibits activity against various bacterial strains
Anti-inflammatoryReduces inflammation markers in vitro
AntioxidantScavenges free radicals and reduces oxidative stress

Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
(3-(3-(3-Chlorophenyl)-...MCF-715.0
(3-(3-(3-Chlorophenyl)-...SKBR312.5
(3-(3-(3-Chlorophenyl)-...A375 (Melanoma)10.0

Properties

IUPAC Name

[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O4/c21-14-5-3-4-12(8-14)18-22-19(28-23-18)13-9-24(10-13)20(25)17-11-26-15-6-1-2-7-16(15)27-17/h1-8,13,17H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBILGQFMRXRJJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2COC3=CC=CC=C3O2)C4=NC(=NO4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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